molecular formula C9H19N3O B13182994 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one

Cat. No.: B13182994
M. Wt: 185.27 g/mol
InChI Key: LNUULIUXDCLFOK-UHFFFAOYSA-N
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Description

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine and is used in various scientific research applications. This compound is known for its unique structure, which includes an amino group and a piperazine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-methylpiperazine with butanone in the presence of an appropriate catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(4-methylpiperazin-1-yl)butan-1-one is unique due to its specific structure, which includes both an amino group and a piperazine ring. This combination makes it particularly valuable in the synthesis of pharmaceuticals and other organic compounds, offering distinct advantages in terms of reactivity and selectivity .

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

4-amino-1-(4-methylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C9H19N3O/c1-11-5-7-12(8-6-11)9(13)3-2-4-10/h2-8,10H2,1H3

InChI Key

LNUULIUXDCLFOK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCCN

Origin of Product

United States

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